molecular formula C23H26F3N3O2S B12479722 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide

Cat. No.: B12479722
M. Wt: 465.5 g/mol
InChI Key: PSZJDBFSVHKJEA-UHFFFAOYSA-N
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Description

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-propoxybenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents, catalysts, and reaction conditions to streamline the process and make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide
  • N-{[2-(piperidin-1-yl)-5-methylphenyl]carbamothioyl}-3-propoxybenzamide
  • N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-methoxybenzamide

Uniqueness

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C23H26F3N3O2S

Molecular Weight

465.5 g/mol

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-3-propoxybenzamide

InChI

InChI=1S/C23H26F3N3O2S/c1-2-13-31-18-8-6-7-16(14-18)21(30)28-22(32)27-19-15-17(23(24,25)26)9-10-20(19)29-11-4-3-5-12-29/h6-10,14-15H,2-5,11-13H2,1H3,(H2,27,28,30,32)

InChI Key

PSZJDBFSVHKJEA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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